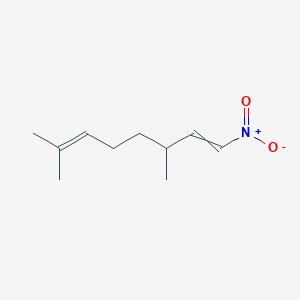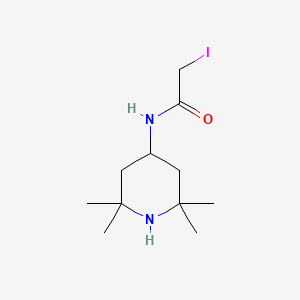
7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline: is a complex organic compound that combines theophylline, a well-known bronchodilator, with a hydroxyphenyl ethylamine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the treatment of respiratory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline typically involves multiple steps:
Starting Materials: Theophylline and 2-hydroxy-2-(p-hydroxyphenyl)ethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the theophylline moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Reduced forms of theophylline and modified hydroxyphenyl ethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Exploring its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline involves:
Molecular Targets: Theophylline targets phosphodiesterase enzymes, leading to increased cyclic AMP levels and bronchodilation.
Pathways: The hydroxyphenyl ethylamine moiety may interact with adrenergic receptors, enhancing the compound’s bronchodilatory effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Aminophylline: A compound similar to theophylline but with improved solubility and bioavailability.
Caffeine: A stimulant with structural similarities to theophylline.
Uniqueness
7-(3-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline is unique due to its combination of theophylline and hydroxyphenyl ethylamine, potentially offering enhanced pharmacological properties compared to its individual components.
Properties
CAS No. |
62401-81-4 |
|---|---|
Molecular Formula |
C18H23N5O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O4/c1-21-16-15(17(26)22(2)18(21)27)23(11-20-16)9-3-8-19-10-14(25)12-4-6-13(24)7-5-12/h4-7,11,14,19,24-25H,3,8-10H2,1-2H3 |
InChI Key |
ZEMKRIDQIPFARX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran](/img/structure/B14537076.png)

![Acetic acid;7,12-dimethylbenzo[a]anthracen-8-ol](/img/structure/B14537082.png)




![1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]-](/img/structure/B14537098.png)



![N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide](/img/structure/B14537108.png)
